N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound featuring a benzo[d]thiazole core, a cyclopropyl group, a hydroxy group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Hydroxy and Thiophene Groups: This step involves the addition of a thiophene ring and a hydroxy group to the benzo[d]thiazole core, which can be done through a series of substitution and addition reactions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative or an activated ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups onto the thiophene or benzo[d]thiazole rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzo[d]thiazole core is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole cores, such as 2-aminobenzothiazole, which are known for their biological activity.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide, which also exhibit a range of biological and industrial applications.
Uniqueness
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is unique due to the combination of its structural features, including the cyclopropyl group, hydroxy group, and thiophene ring. This combination may confer unique reactivity and biological activity, distinguishing it from other compounds with similar cores.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-16(11-3-6-13-14(8-11)23-10-19-13)18-9-17(21,12-4-5-12)15-2-1-7-22-15/h1-3,6-8,10,12,21H,4-5,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJILBKLCNICJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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